molecular formula C18H25N3O6 B023582 Frovatriptan succinate CAS No. 158930-17-7

Frovatriptan succinate

Cat. No. B023582
M. Wt: 379.4 g/mol
InChI Key: CUETXFMONOSVJA-KLQYNRQASA-N
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Description

Frovatriptan succinate is a synthetic triptan with serotonin (5-HT) receptor agonist activity . It binds selectively and with high affinity to 5-HT 1B and presynaptic 5-HT 1D receptors in the extracerebral and intracranial arteries . This leads to an inhibition of serotonin activity and results in vasoconstriction of the painfully dilated blood vessels during a migraine attack . Frovatriptan succinate is indicated for the acute treatment of migraine .


Molecular Structure Analysis

The molecular formula of Frovatriptan succinate is C18H23N3O5 . It has a molecular weight of 361.4 g/mol . The structure of Frovatriptan succinate can be found in various databases .


Chemical Reactions Analysis

Frovatriptan succinate is a serotonin receptor agonist . It has been shown to be effective in the treatment of acute migraine attacks . Frovatriptan has a longer terminal elimination half-life in blood than other triptans (~26 hours) .


Physical And Chemical Properties Analysis

Frovatriptan succinate is the succinate salt form of frovatriptan . It has a molecular weight of 361.4 g/mol . The molecular formula of Frovatriptan succinate is C18H23N3O5 .

Scientific Research Applications

1. Migraine Treatment

Scientific Field:

Neuropharmacology and clinical medicine

Summary:

Frovatriptan succinate (FVT) is an effective medication used to treat migraines. Migraines are characterized by acute unilateral headaches, nausea, and sensitivity to light or sound. FVT acts as a serotonin 5HT-1B/1D-receptor agonist, targeting extracerebral and intracranial arteries to inhibit excessive dilation of blood vessels during migraine attacks .

Methods and Experimental Procedures:

Results and Outcomes:

  • Conclusion :
    • The Frovatriptan-Loaded Binary Ethosome Gel represents a promising non-invasive drug delivery system for treating migraines, enhancing bioavailability, and sustaining drug release .

2. Brain Targeting

Scientific Field:

Pharmaceutical sciences, drug delivery, and neuropharmacology

Summary:

Methods and Experimental Procedures:

Results and Outcomes:

  • Conclusion :
    • The Frovatriptan-Loaded Binary Ethosome Gel holds promise for brain targeting and migraine treatment .

Safety And Hazards

Frovatriptan succinate should be used with caution. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure . The most commonly reported adverse effects were dizziness, paresthesia, dry mouth, and fatigue .

Future Directions

Frovatriptan’s long half-life has led to the initiation of studies for the short-term prevention of menstrually related migraine attacks . This newly investigated treatment approach for patients with predictable menstrually related migraine may, in the future, lead to treatment paradigms that benefit those patients with migraine attacks that are difficult to manage .

properties

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXFMONOSVJA-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049056
Record name Frovatriptan Succinate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frovatriptan succinate

CAS RN

158930-17-7
Record name Frovatriptan succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan Succinate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Frovatriptan Succinate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28J6W18HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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